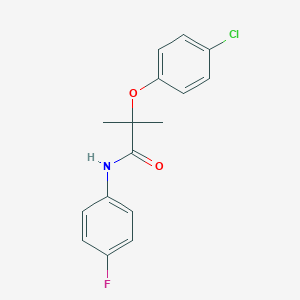
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide, also known as CFMP, is a synthetic compound that belongs to the class of amides. It is an important chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is also highly soluble in organic solvents, which makes it easy to work with in lab experiments. However, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has some limitations as well. It is a relatively new compound, and its safety profile has not been fully established. Additionally, 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide is a complex compound that requires specialized equipment and expertise to synthesize and work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide. One area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. Another area of interest is the development of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide involves the reaction between 4-chlorophenol and 4-fluoroaniline in the presence of a base catalyst. The reaction results in the formation of 2-(4-chlorophenoxy)-N-(4-fluorophenyl)acetamide, which is then converted to 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide by reacting it with 2-methylpropionyl chloride in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antitumor, and anti-inflammatory properties. 2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
61887-25-0 |
|---|---|
Nombre del producto |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
Fórmula molecular |
C16H15ClFNO2 |
Peso molecular |
307.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H15ClFNO2/c1-16(2,21-14-9-3-11(17)4-10-14)15(20)19-13-7-5-12(18)6-8-13/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
YTUPAFOLDBNMLH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
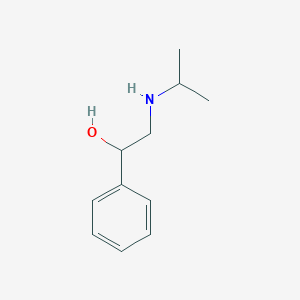
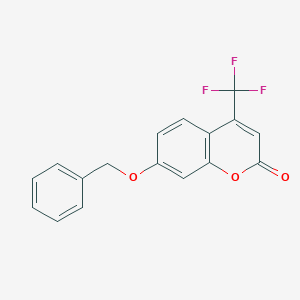
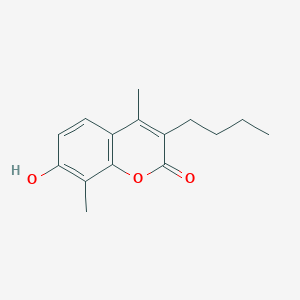
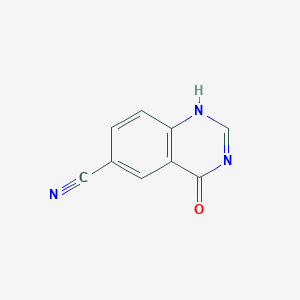
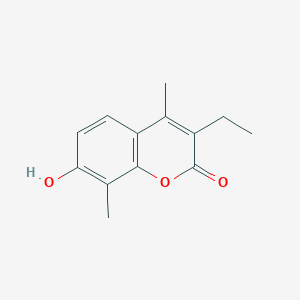
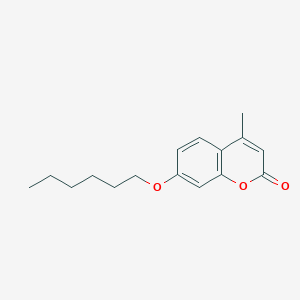
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

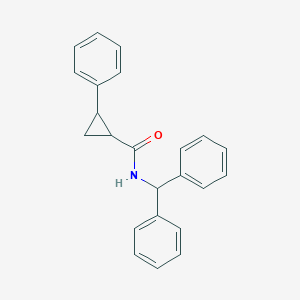
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)